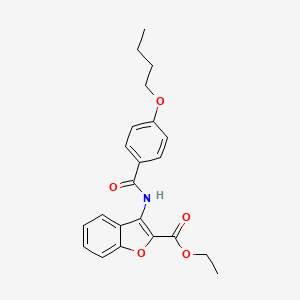

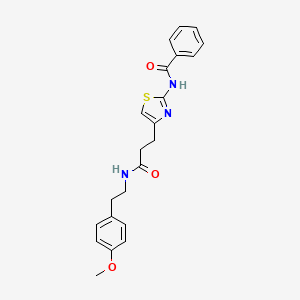

Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate is a chemical compound that falls under the class of benzofuran compounds . Benzofurans are known for their broad range of biological activity, which has led to significant interest from researchers . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates .

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, such as this compound, often involves heterocyclization methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate .Scientific Research Applications

Synthesis Methods and Characterization

Research into ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate and related compounds highlights various synthesis methods and their applications in creating novel chemical structures. For instance, studies have reported the synthesis of benzofuran and quinoline derivatives through reactions involving ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate, showcasing their potential in producing compounds with significant antimicrobial activities (Shankerrao et al., 2013). Moreover, the synthesis of benzofuran-2-yl quinoline-3-carboxylic acid derivatives through reactions with salicylaldehydes or phenols highlights the versatility of halomethylquinoline building blocks in generating structurally novel compounds (Li et al., 2019).

Antimicrobial and Antitumor Activities

Several synthesized derivatives exhibit notable biological activities. A series of benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have shown in vitro anti-HIV activities, suggesting potential therapeutic applications in treating HIV infections (Mubarak et al., 2007). Additionally, compounds synthesized from 5-bromobenzofuran-2-carbonyl azide demonstrated antimicrobial properties, further emphasizing the medicinal relevance of benzofuran derivatives (Kumari et al., 2019).

Optical and Material Applications

The development of ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate showcases its application in photodiode technology. The compound's unique optical properties, including two available band gaps and remarkable optical behavior, suggest its utility in manufacturing organic photodiodes (Elkanzi et al., 2020).

Alzheimer's Disease Research

The design and synthesis of hybrid molecules linking a benzofuran ring to a N-methyl-N-benzylamine via a heptyloxy chain have demonstrated potential as multifunctional drugs for Alzheimer's disease (AD). These compounds exhibited inhibitory activity against cholinesterase and Abeta fibril formation, with some also showing neuroprotective effects, underlining their significance in AD research and therapy (Rizzo et al., 2008).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate and similar compounds may have promising future applications in the field of medicine.

Mechanism of Action

Target of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways due to their diverse pharmacological activities . The specific pathways affected by “Ethyl 3-(4-butoxybenzamido)benzofuran-2-carboxylate” would depend on its specific biological targets and mode of action.

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, it could potentially have anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .

Properties

IUPAC Name |

ethyl 3-[(4-butoxybenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-5-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-6-7-9-18(17)28-20(19)22(25)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDFKVRSOUQYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2971785.png)

![methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2971787.png)

![3,4,5-triethoxy-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide](/img/structure/B2971792.png)

![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2971795.png)

![1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2971797.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide](/img/structure/B2971798.png)

![methyl 3-(2-{2-oxo-2-[4-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2971805.png)